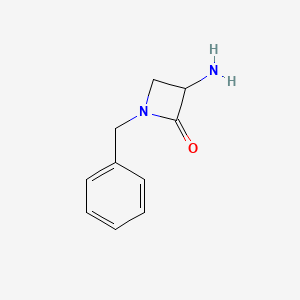
3-Amino-1-benzylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-benzylazetidin-2-one is a four-membered heterocyclic compound that belongs to the azetidine family Azetidines are known for their strained ring structure, which imparts unique reactivity and stability characteristics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzylazetidin-2-one typically involves the following steps:
Starting Material: Benzhydrylamine and epichlorohydrin are commonly used starting materials.
Formation of Azetidin-3-ol: Benzhydrylamine reacts with epichlorohydrin to form benzhydrylazetidin-3-ol.
Activation: The hydroxyl group in benzhydrylazetidin-3-ol is activated using methanesulfonyl chloride in the presence of triethylamine in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity.
化学反应分析
Types of Reactions
3-Amino-1-benzylazetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the activated positions.
Ring-Opening Reactions: Due to the strain in the four-membered ring, it can undergo ring-opening reactions under hydrolytic or nucleophilic conditions.
Common Reagents and Conditions
Methanesulfonyl Chloride: Used for activating the hydroxyl group.
Ammonium Hydroxide: Used in the aminolysis step.
Triethylamine: Acts as a base in the activation step.
Major Products
Substituted Azetidines: Various substituted azetidines can be formed depending on the reagents used in the substitution reactions.
Ring-Opened Products: Products resulting from the ring-opening reactions, which can lead to polymerization.
科学研究应用
3-Amino-1-benzylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential therapeutic agents.
Organic Synthesis: Used as a synthon in the preparation of complex heterocyclic compounds.
Polymer Chemistry: Its ring-opening polymerization can lead to the formation of polyamines with applications in antibacterial and antimicrobial coatings
作用机制
The mechanism of action of 3-Amino-1-benzylazetidin-2-one is primarily driven by its strained ring structure, which makes it highly reactive. The compound can interact with various molecular targets through nucleophilic substitution and ring-opening reactions, leading to the formation of new chemical entities. These interactions can modulate biological pathways and exert pharmacological effects .
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are more reactive due to higher ring strain.
Other Azetidines: Compounds with different substituents on the azetidine ring, such as 3-amino-1-benzhydrylazetidine
Uniqueness
3-Amino-1-benzylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics compared to other azetidines and aziridines. Its benzyl group provides additional steric and electronic effects that influence its chemical behavior .
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
3-amino-1-benzylazetidin-2-one |
InChI |
InChI=1S/C10H12N2O/c11-9-7-12(10(9)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 |
InChI 键 |
CZOBEGCGKVVQHI-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N1CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


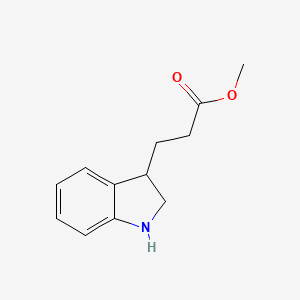


![[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)
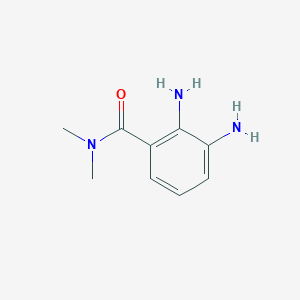
![4-[5-(diethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13877282.png)

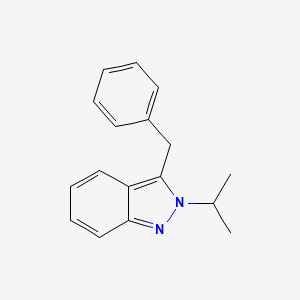
![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)
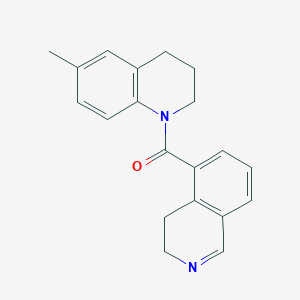
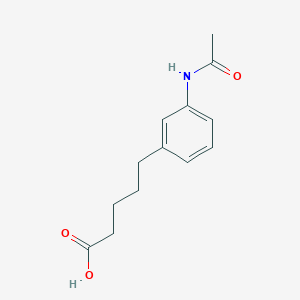
![2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13877333.png)
